N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Potential
Research has explored the synthesis of novel compounds with structural similarities to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide and their potential as antimicrobial agents. For instance, a study conducted by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antimicrobial activities against a variety of bacteria and fungi, demonstrating the versatility of quinolone derivatives in medicinal chemistry Desai, N., Dodiya, A., & Shihora, P. N. (2011). A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents. Medicinal Chemistry Research, 21, 1577-1586.
Antitubercular Activity
A series of novel carboxamides, structurally related to the queried compound, was synthesized and evaluated for their antitubercular properties. Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating promising antitubercular activity with minimal cytotoxicity, highlighting the therapeutic potential of quinolone derivatives against tuberculosis Marvadi, S. K., Nagineni, D., Safoora, S., Krishna, V., Sriram, D., & Kantevari, S. (2020). Synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis. Monatshefte für Chemie - Chemical Monthly, 151, 405-415.
Photostabilization of PVC
In the field of materials science, compounds incorporating thiophene units have been synthesized for applications such as photostabilizers for poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their effectiveness in reducing the photodegradation of PVC, suggesting their utility in enhancing the durability of PVC materials Balakit, A. A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). International Journal of Polymer Science, 2015, 850-859.
Antitumor Activity
The compound and its related derivatives have also been explored for their antitumor activities. For example, Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, identifying compounds with significant efficacy against leukemia in mice, indicating the potential of such derivatives in cancer therapy Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 38(21), 4234-43.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000235761 Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also influence the compound’s action and efficacy
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-6-13-10-14(17(21)20-16(13)12(11)2)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYVNHPTNGXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.